(2-Phenyl-1,3-benzodioxol-5-yl)methanamine
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Overview
Description
(2-Phenyl-1,3-benzodioxol-5-yl)methanamine is an organic compound that belongs to the class of benzodioxoles It is characterized by a benzene ring fused with a dioxole ring and a phenyl group attached to the 2-position
Mechanism of Action
Target of Action
Similar compounds with a 1,3-benzodioxole moiety have been reported to possess a broad spectrum of biological activities . These compounds have been found to interact with various targets, including microtubules and their component protein, tubulin .
Mode of Action
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction can cause mitotic blockade and cell apoptosis .
Biochemical Pathways
It’s known that microtubule-targeting agents, like some compounds with a 1,3-benzodioxole moiety, can affect cell division and growth pathways by disrupting microtubule dynamics .
Pharmacokinetics
Similar compounds have been evaluated for their anticancer activity, indicating potential bioavailability .
Result of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyl-1,3-benzodioxol-5-yl)methanamine typically involves the following steps:
Formation of Benzodioxole Ring: The benzodioxole ring can be synthesized by the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Phenyl-1,3-benzodioxol-5-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
(2-Phenyl-1,3-benzodioxol-5-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and anti-inflammatory agents.
Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific electronic and optical properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and receptor binding.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with structural similarities to (2-Phenyl-1,3-benzodioxol-5-yl)methanamine.
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine: Another compound with a similar methanamine structure.
Uniqueness
This compound is unique due to its specific combination of a benzodioxole ring and a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and materials.
Properties
IUPAC Name |
(2-phenyl-1,3-benzodioxol-5-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-9-10-6-7-12-13(8-10)17-14(16-12)11-4-2-1-3-5-11/h1-8,14H,9,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRVFIQMVPFVII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2OC3=C(O2)C=C(C=C3)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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